(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Description
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic monoterpenoid derivative characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a hydroxyl (-OH) group at position 2, a mercaptomethyl (-CH2SH) group at position 1, and two methyl (-CH3) groups at position 5. Its stereochemistry is defined as (1S,2R,4R) in some references, indicating an endo configuration . Commonly referred to as (-)-10-Mercaptoisoborneol, this compound is of interest in organic synthesis and medicinal chemistry due to its reactive thiol group and rigid bicyclic structure, which may confer unique biological or catalytic properties .
Properties
IUPAC Name |
(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQMNINTTPIRIT-SFVIPPHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]1(C(C2)O)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541394 | |
| Record name | (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71242-59-6 | |
| Record name | (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 71242-58-5) is a bicyclic organic compound with a unique structure that features a mercaptomethyl group. It has garnered attention due to its potential biological activities, which include antioxidant properties, effects on enzyme activity, and implications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by research findings and relevant case studies.
- Molecular Formula : C₁₀H₁₈OS
- Molecular Weight : 186.31 g/mol
- InChIKey : PYQMNINTTPIRIT-SFVIPPHHSA-N
Structural Features
The compound's structure can be represented as follows:
This structure indicates the presence of a thiol group (-SH), which is often associated with various biological activities.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants are critical in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Research Findings :
- A study demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that this compound may also possess similar effects .
Enzyme Inhibition
The compound has shown potential in inhibiting certain enzymes that are pivotal in various biochemical pathways.
Case Study :
- In vitro assays indicated that this compound could inhibit the activity of specific enzymes involved in metabolic processes. This inhibition may have implications for drug development targeting metabolic disorders .
Interaction with Biological Targets
The compound interacts with several biological targets, which may account for its pharmacological effects.
| Biological Target | Interaction Type | Effect |
|---|---|---|
| NF-kB p105 subunit | Binding | Modulation of inflammatory response |
| Cannabinoid CB2 receptor | Agonist | Potential analgesic effects |
| Histone deacetylase 2 | Inhibitor | Influence on gene expression |
These interactions suggest that this compound may play a role in regulating inflammation and pain pathways .
Synthesis and Derivatives
The synthesis of this compound has been explored in various studies. The practical methods often involve multi-step reactions starting from simpler bicyclic precursors.
Synthetic Route Overview
A common synthetic pathway involves:
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that (1S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibits significant antioxidant properties. This activity is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Case Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, showing potential for further development as an antioxidant supplement in pharmaceuticals .
Synthesis of Disulfides
The compound serves as a precursor in the synthesis of unsymmetrical disulfides. This application is particularly relevant in the production of compounds with biological activity or as intermediates in drug synthesis.
Procedure Overview :
- The compound can be reacted with various electrophiles to form disulfide bonds.
- A notable synthesis involved reacting this compound with different thiols under controlled conditions to yield diverse disulfide derivatives .
This versatility makes it a valuable building block in organic synthesis.
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer formulations due to its thiol functional group, which can facilitate cross-linking reactions.
Application Example :
- Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .
Pesticide Development
The compound's mercapto group has been investigated for its potential role in developing novel pesticides. Its ability to interact with biological systems suggests it could be modified to create effective agrochemicals.
Research Insight :
Studies are ongoing to evaluate its efficacy against specific pests while minimizing environmental impact, aligning with sustainable agricultural practices.
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Antioxidant agent | Potential for treating oxidative stress diseases |
| Synthetic Organic Chemistry | Synthesis of disulfides | Versatile precursor for drug synthesis |
| Materials Science | Polymer formulations | Enhances mechanical properties |
| Agricultural Chemistry | Development of novel pesticides | Focus on sustainability |
Comparison with Similar Compounds
Substituent Variations in the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane scaffold is highly versatile, with modifications at positions 1, 2, and 7 significantly altering chemical and biological behavior. Below is a comparative analysis of key analogues:
Reactivity and Functional Group Influence
- Thiol vs. Hydroxyl Groups : The mercaptomethyl group in the target compound enables nucleophilic reactions (e.g., thiol-ene click chemistry) distinct from hydroxyl-containing analogues like (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, which are more suited for esterification or hydrogen bonding .
- Amino-Modified Analogues: Compounds like (1S,2R,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibit basicity and catalytic activity in asymmetric synthesis, contrasting with the acidic thiol group .
Preparation Methods
Nucleophilic Substitution Approach
One common method involves the nucleophilic substitution of a suitable leaving group (such as a halide) on a bicyclic alcohol intermediate with a thiol nucleophile. This method ensures the introduction of the mercaptomethyl (-CH2SH) group at the desired position.
- Starting Material: 7,7-dimethylbicyclo[2.2.1]heptan-2-ol derivative with a halomethyl substituent at C-1.
- Reagent: Sodium hydrosulfide (NaSH) or thiolates derived from L-cysteine or other sulfur nucleophiles.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol.
- Conditions: Mild heating under inert atmosphere (nitrogen) to avoid oxidation of thiol groups.
- Outcome: Substitution of halide by mercaptomethyl group with retention of stereochemistry at C-1.
This method is supported by patent RU2675238C1, which describes nucleophilic substitution reactions for the preparation of chiral monoterpenyl thiols, a class that includes (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol.
Thiolation via Cysteine Derivatives
An alternative approach involves the use of L-cysteine or its derivatives as sulfur sources to introduce the mercaptomethyl group through a biosynthetic or semi-synthetic route.
- Reaction: Condensation of bicyclic aldehyde or halide intermediates with L-cysteine under controlled pH and temperature.
- Catalysis: Acid or base catalysis to promote substitution.
- Purification: Column chromatography on silica gel or recrystallization.
- Advantages: High stereoselectivity and potential for enantiomerically pure product.
This approach is particularly useful when the preservation of chirality is critical, as the amino acid backbone of L-cysteine can guide stereochemical outcomes.
Catalytic Methods and Reaction Optimization
- Catalysts such as phase-transfer catalysts or metal complexes may be employed to improve reaction rates and yields.
- Reaction parameters like temperature, solvent polarity, and reagent concentration are optimized to minimize side reactions such as oxidation of thiol groups or elimination.
- Inert atmosphere conditions (e.g., nitrogen or argon) are maintained to protect sensitive sulfur functionalities.
Analytical Data and Characterization
Preparation methods are typically followed by rigorous characterization to confirm structure and purity:
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical shifts and stereochemistry |
| Infrared Spectroscopy (IR) | Identification of thiol (-SH) and hydroxyl (-OH) groups |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern confirmation |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and purity |
| Column Chromatography | Purification of the product |
Summary Table of Preparation Methods
Research Findings and Notes
- The stereochemistry at the 1-position is crucial for biological activity; thus, methods preserving the (1S)-configuration are preferred.
- The mercaptomethyl group is sensitive to oxidation; hence, reactions and storage are conducted under inert atmospheres.
- Purification often requires silica gel chromatography and recrystallization to achieve high purity.
- Studies report that the compound’s unique bicyclic scaffold combined with the thiol and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules.
Q & A
Q. What are the key structural features of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, and how are they characterized experimentally?
The compound features a bicyclo[2.2.1]heptane (norbornane) scaffold with a hydroxyl group at position 2, a mercaptomethyl group at position 1 (in the S-configuration), and two methyl groups at position 6. Key characterization methods include:
- Stereochemical analysis : Use chiral HPLC or polarimetry to confirm the (1S) configuration.
- Spectroscopic techniques :
- NMR : - and -NMR can resolve the bicyclic framework, methyl groups (δ ~1.0–1.2 ppm), and hydroxyl proton (δ ~2.5–3.0 ppm, broad). The mercaptomethyl (-CHSH) group shows characteristic splitting patterns in -NMR (δ ~2.8–3.2 ppm) .
- IR : O-H (3200–3600 cm) and S-H (2550–2600 cm) stretches confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHOS) and isotopic patterns .
Q. What synthetic strategies are reported for this compound, and how can purity be optimized?
Synthesis typically involves:
- Step 1 : Functionalization of norbornene derivatives (e.g., Diels-Alder reactions) to introduce the mercaptomethyl group.
- Step 2 : Stereoselective reduction or oxidation to install the hydroxyl group.
- Step 3 : Thiol protection/deprotection (e.g., using trityl or acetyl groups) to avoid disulfide formation .
Purity optimization : - Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization : Solvent systems like ethyl acetate/hexane (1:3) improve crystalline purity.
- QC metrics : Purity >98% confirmed by GC-MS or -NMR integration .
Q. How should researchers handle and store this compound to ensure stability?
- Storage :
- Short-term: -20°C in amber vials under argon to prevent oxidation of the thiol group.
- Long-term: -80°C in sealed ampoules with desiccants (e.g., molecular sieves).
- Solubility : Dissolve in degassed DMSO or ethanol (sonicate at 37°C if necessary) .
- Decomposition risks : Monitor for disulfide formation (S-S bonds) via TLC (Rf shift) or Raman spectroscopy (S-S stretch at ~500 cm) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the thiol and hydroxyl groups in this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (thiol) and electrophilic (hydroxyl) sites.
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess hydrogen-bonding interactions.
- Docking studies : Model interactions with enzymes (e.g., glutathione peroxidase) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Case example : Discrepancies in predicted vs. observed pKa of the thiol group.
Q. What in vitro assays are recommended to study its potential pharmacological activity?
- Antioxidant activity : Measure radical scavenging (e.g., DPPH or ABTS assays) with IC calculations.
- Enzyme inhibition : Test against thioredoxin reductase or caspase-3 using fluorogenic substrates.
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or HepG2) via MTT assay, comparing IC to controls like N-acetylcysteine .
Methodological Considerations
Q. What analytical techniques are critical for monitoring degradation products?
Q. How can isotopic labeling (e.g., 2H^2H2H, 13C^{13}C13C) aid in metabolic studies?
- Tracer synthesis : Introduce at the hydroxyl-bearing carbon via labeled norbornene precursors.
- Applications : Track metabolic pathways in hepatocyte models using NMR or accelerator mass spectrometry (AMS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
